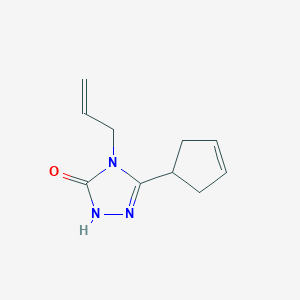

3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a heterocyclic scaffold renowned for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . Its structure features a cyclopentene ring and a propenyl group, which distinguish it from other derivatives typically substituted with aryl, alkyl, or benzylidenamino moieties. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging data from experimental and theoretical studies.

Properties

IUPAC Name |

3-cyclopent-3-en-1-yl-4-prop-2-enyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2-4,8H,1,5-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHTZRTDGTICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=O)C2CC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction, efficient catalysts for the alkylation step, and controlled temperature and pH conditions for the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the triazole ring or the cyclopentene ring, resulting in the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in substitution reactions, especially at the prop-2-en-1-yl group, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides, ketones, and alcohols.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Various substituted triazoles with different functional groups.

Scientific Research Applications

3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Antioxidant Activity

- Methods : Reducing power (Oyaizu), radical scavenging (Blois), metal chelation (Dinis) .

- Key findings: Compounds with diethylamino or methoxy groups (e.g., 3-alkyl-4-(4-diethylaminobenzylidenamino)) showed superior radical scavenging vs. BHT/BHA . Acetylated derivatives (e.g., 1-acetyl-3-alkyl-4-(4-diethylaminobenzylidenamino)) exhibited enhanced metal chelation due to increased electron density .

- Target compound : The cyclopentene’s strained ring may enhance radical scavenging, while the propenyl group could limit solubility, reducing efficacy compared to polar substituents .

Antimicrobial and Antitumor Activity

- Antimicrobial : Derivatives with morpholin-4-yl-methyl groups showed activity against Staphylococcus aureus and Bacillus subtilis .

- Antitumor: Select compounds (e.g., 3-methyl-4-[3-(4-nitrobenzoyl)-4-methoxybenzylidenamino]) demonstrated moderate cytotoxicity in screening assays .

Physicochemical and Electronic Properties

- pKa Values: Determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetonitrile). Aryl-substituted derivatives (pKa ~8–10) are less acidic than alkylated analogs due to resonance stabilization .

- Target compound : The electron-withdrawing cyclopentene may lower pKa (increased acidity) compared to methoxy- or nitro-substituted derivatives .

Theoretical Computational Studies

Biological Activity

The compound 3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a triazole ring, which is known for its role in various biological processes. The presence of the cyclopentene and propene substituents contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study conducted by Erkan et al. (2020) demonstrated that compounds with a similar structure showed potent activity against various bacterial strains. The mechanism is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer activity of triazole derivatives is another area of interest. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in studies involving HeLa (cervical cancer) and C6 (rat brain tumor) cells, the compound demonstrated IC50 values comparable to established chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| HeLa | 5.89 | 14.46 (Cisplatin) |

| C6 | 3.98 | 14.46 (Cisplatin) |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to targets such as DNA topoisomerases and protein kinases, disrupting their function.

Case Studies

A notable case study involved the evaluation of derivatives of triazole compounds in a clinical setting for their efficacy against resistant bacterial strains. The study highlighted the potential of these compounds as alternatives to traditional antibiotics, especially in treating infections caused by multi-drug-resistant organisms.

Q & A

Q. What are the optimal synthetic routes for 3-(cyclopent-3-en-1-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of triazolone derivatives typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing intermediates. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and stoichiometric ratios of reactants. For example, the use of NMR spectroscopy (¹H/¹³C) and HPLC is critical for verifying structural integrity and purity (≥95%) post-synthesis . Adjusting reaction times (6–24 hours) and catalyst selection (e.g., acetic acid or triethylamine) can mitigate side reactions like incomplete cyclization or isomerization .

Q. How do substituent variations in the 4,5-dihydro-1H-1,2,4-triazol-5-one core influence its acidity, and what methods are used to determine pKa values?

- Methodological Answer : Substituents such as cyclopentenyl and propenyl groups alter electron density on the triazolone ring, directly impacting acidity. Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol or DMF) is the gold standard for determining pKa. The half-neutralization potential (HNP) method, derived from mV-mL titration curves, quantifies acidity differences caused by steric or electronic effects from substituents. For instance, electron-withdrawing groups lower pKa by stabilizing deprotonated forms .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in triazolone derivatives, particularly stereochemical configurations?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is indispensable for confirming stereochemistry, especially in cases of E/Z isomerism or chiral centers. For example, SC-XRD can resolve ambiguities in cyclopentenyl ring conformations or propenyl substituent orientations. Complementary techniques like 2D NMR (e.g., NOESY) identify spatial proximities between protons, aiding in assigning stereoisomers. High-resolution mass spectrometry (HRMS) further validates molecular formulae .

Q. How do computational methods like DFT contribute to understanding the electronic properties and reactivity of this triazolone derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into frontier molecular orbitals (FMOs), charge distribution, and reactive sites. For instance, Fukui indices can predict nucleophilic/electrophilic regions, guiding derivatization strategies. Solvent effects (via PCM models) and thermodynamic stability of tautomers (e.g., keto-enol forms) are also modeled computationally. These data align with experimental observations, such as regioselectivity in electrophilic substitutions .

Q. What strategies are employed to analyze contradictory bioactivity data across studies involving structurally similar triazolones?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are addressed through systematic SAR (Structure-Activity Relationship) studies. Variables include:

- Substituent effects : Comparing bioactivity of analogs with halogenated vs. alkyl/aryl groups.

- Assay conditions : Standardizing protocols (e.g., MIC tests for antimicrobial activity) to control variables like pH, solvent (DMSO vs. aqueous), and cell lines.

- Meta-analysis : Cross-referencing crystallographic data (e.g., ligand-protein docking from PDB) with biological results to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.